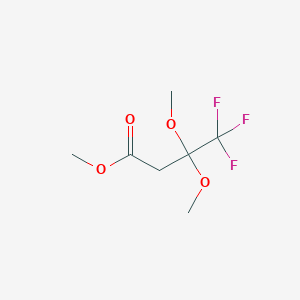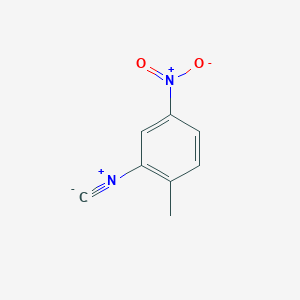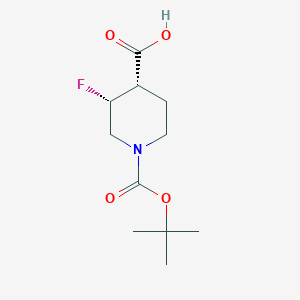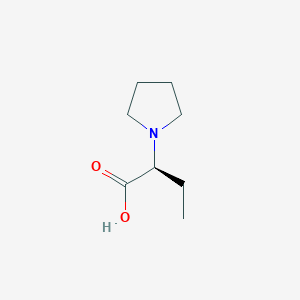
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Übersicht
Beschreibung
4-Fluorophenibut (developmental code name CGP-11130; also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA) is a GABA B receptor agonist which was never marketed. It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA) .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The structure of 2-Amino-2-(2-fluorophenyl)acetic acid (ortho-fluorophenylglycine), a compound similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, was analyzed in a study by Burns and Hagaman (1993). They reported that the compound consists of a planar acetate anion with a fluorophenyl group attached at a specific angle, forming hydrogen bonds in its crystal structure (Burns & Hagaman, 1993).
Optical Properties Modification : A study by Katlenok and Balashev (2012) on aryl-substituted benzothiazoles, which are structurally similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, revealed that cyclometallation in an acetic acid medium can significantly modify their optical properties (Katlenok & Balashev, 2012).
Synthesis of Novel Compounds : A research by He et al. (2011) on the synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, structurally related to the compound , explored its potential use in tumor imaging. This study highlights the broader application of fluorinated acetates in medical imaging (He et al., 2011).
Chemical Reaction Studies : The reaction of 2-benzylamino-1,4-naphthoquinone with nitrosylsulfuric acid was studied by Gornostaev et al. (2019), providing insights into the chemical behavior of benzylamino compounds under certain conditions (Gornostaev et al., 2019).
Heparanase Inhibition : Courtney et al. (2005) identified a novel series of benzoxazol-5-yl acetic acid derivatives, including compounds structurally similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, as heparanase inhibitors with anti-angiogenic properties (Courtney et al., 2005).
Diuretic Activity Studies : Shutske et al. (1982) synthesized a series of oxy]acetic acids, including compounds with structural similarities to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, and tested them for diuretic activity in animal models (Shutske et al., 1982).
Eigenschaften
IUPAC Name |
2-(benzylamino)-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)14(15(18)19)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMFSTPSQOLFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)
